molecular formula C11H16N2O2 B7099570 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide

Cat. No.: B7099570
M. Wt: 208.26 g/mol
InChI Key: LODNXVALAWOMGJ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide is an organic compound that features a unique structure combining an oxazole ring with a prop-2-enamide group

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-6-9(14)12-11(4,5)10-7(2)13-15-8(10)3/h6H,1H2,2-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODNXVALAWOMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Prop-2-enamide Group: The prop-2-enamide group is introduced via a coupling reaction, often using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]prop-2-enamide: shares structural similarities with other oxazole derivatives and prop-2-enamide compounds.

Uniqueness

  • The unique combination of the oxazole ring and prop-2-enamide group in this compound provides distinct chemical and biological properties, making it a valuable subject for research and development.

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